molecular formula C12H14N4OS B2407247 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1216277-38-1

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2407247
CAS No.: 1216277-38-1
M. Wt: 262.33
InChI Key: HAOLZTWWFQEFSW-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases depending on the specific reaction . Major products formed from these reactions vary based on the type of reaction and the reagents used.

Comparison with Similar Compounds

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds within the triazolothiadiazine family. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-6,11,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLZTWWFQEFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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